2-((7-Bromo-1H-indol-3-yl)thio)acetic acid

Catalog No.
S15499661
CAS No.
M.F
C10H8BrNO2S
M. Wt
286.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((7-Bromo-1H-indol-3-yl)thio)acetic acid

Product Name

2-((7-Bromo-1H-indol-3-yl)thio)acetic acid

IUPAC Name

2-[(7-bromo-1H-indol-3-yl)sulfanyl]acetic acid

Molecular Formula

C10H8BrNO2S

Molecular Weight

286.15 g/mol

InChI

InChI=1S/C10H8BrNO2S/c11-7-3-1-2-6-8(4-12-10(6)7)15-5-9(13)14/h1-4,12H,5H2,(H,13,14)

InChI Key

VJBIIFKTVBKNBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2SCC(=O)O

2-((7-Bromo-1H-indol-3-yl)thio)acetic acid is a sulfur-containing organic compound characterized by the presence of an indole moiety substituted at the 7-position with a bromine atom and a thioacetate functional group. The indole structure is known for its significance in various biological activities, making this compound of interest in medicinal chemistry. Its molecular formula is C₉H₈BrN₁O₂S, and it exhibits a unique combination of properties due to the presence of both the indole and thioacetic acid functionalities.

, including:

  • Nucleophilic Substitution: The bromine atom at the 7-position can be replaced by various nucleophiles, leading to the formation of new derivatives.
  • Oxidation and Reduction: The thio group can be oxidized to sulfoxides or sulfones, while reduction reactions may involve converting the thio group to thiols.
  • Acylation: The carboxylic acid group can participate in acylation reactions, forming esters or amides.

These reactions allow for the modification of the compound to enhance its biological activity or to create derivatives with new properties.

2-((7-Bromo-1H-indol-3-yl)thio)acetic acid has been studied for its potential biological activities. Indole derivatives are known to exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity: Compounds with indole structures often show significant activity against various bacteria and fungi.
  • Antioxidant Properties: The compound may demonstrate radical scavenging capabilities, contributing to its potential as an antioxidant agent.
  • Anti-inflammatory Effects: Some studies suggest that indole derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Research indicates that modifications in the indole structure can enhance these biological activities, making this compound a subject of ongoing investigation in drug development.

The synthesis of 2-((7-Bromo-1H-indol-3-yl)thio)acetic acid typically involves several steps:

  • Bromination: Starting from 1H-indole, bromination occurs at the 7-position using bromine or N-bromosuccinimide in a suitable solvent.
  • Thioacetic Acid Formation: The resulting brominated indole is then reacted with thioacetic acid under basic conditions to introduce the thioacetate group.
  • Purification: The product is purified through recrystallization or chromatography techniques to obtain pure 2-((7-Bromo-1H-indol-3-yl)thio)acetic acid.

These steps can vary based on specific laboratory protocols and desired yields.

The applications of 2-((7-Bromo-1H-indol-3-yl)thio)acetic acid are primarily focused on its potential as a pharmaceutical agent:

  • Drug Development: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anti-inflammatory drugs.
  • Chemical Probes: This compound can be utilized in biological studies as a probe to understand the mechanisms of action of indole derivatives in cellular systems.

Its unique structural features make it valuable for further exploration in medicinal chemistry.

Studies on interactions involving 2-((7-Bromo-1H-indol-3-yl)thio)acetic acid often focus on its binding affinity with biological targets:

  • Protein Binding Studies: Investigating how well the compound binds to specific proteins can provide insights into its mechanism of action and therapeutic potential.
  • Enzyme Inhibition: Assessing whether this compound inhibits certain enzymes involved in disease pathways may reveal its utility as a therapeutic agent.

Such studies contribute to understanding how modifications in structure influence biological interactions.

Several compounds share structural characteristics with 2-((7-Bromo-1H-indol-3-yl)thio)acetic acid. Here are some notable examples:

Compound NameStructureBiological Activity
5-Bromoindole5-BromoindoleAntimicrobial
Indole-3-acetic acidIndole-3-acetic acidPlant growth regulator
ThioacetamideThioacetamideAntimicrobial

Uniqueness

The uniqueness of 2-((7-Bromo-1H-indol-3-yl)thio)acetic acid lies in its specific combination of a brominated indole structure and a thioacetic acid moiety. This combination not only enhances its potential biological activities but also allows for diverse chemical modifications that can lead to novel derivatives with improved efficacy or selectivity against specific biological targets.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

284.94591 g/mol

Monoisotopic Mass

284.94591 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

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